二十二碳四烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

科学研究应用

7,10,13,16-Docosatetraenoic acid, methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cellular signaling and membrane structure.

Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.

Industry: Utilized in the formulation of nutritional supplements and functional foods

作用机制

Target of Action

It is known that polyunsaturated fatty acids (pufas), such as this compound, often interact with a variety of proteins, including receptors, enzymes, and ion channels .

Mode of Action

It is known that pufas can modulate membrane dynamics and signaling pathways . They can alter the physical properties of the membrane, such as fluidity and phase behavior, and can also influence lipid-protein interactions .

Biochemical Pathways

Pufas are known to be involved in a variety of cellular processes, including signal transduction, inflammation, and cell proliferation .

Result of Action

Pufas are known to have a wide range of biological effects, including modulation of membrane dynamics and signaling pathways .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of pufas .

生化分析

Biochemical Properties

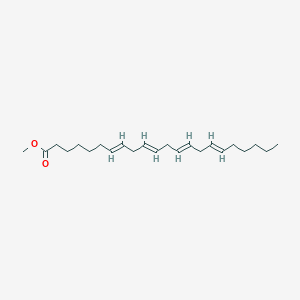

7,10,13,16-Docosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the modulation of membrane dynamics and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of protein adducts during aging and aging-related diseases. The compound’s structure, comprising a 22-carbon chain with four cis double bonds, provides insights into the effects of polyunsaturated fatty acids on membrane fluidity, phase behavior, and lipid-protein interactions .

Cellular Effects

7,10,13,16-Docosatetraenoic acid, methyl ester has notable effects on various types of cells and cellular processes. It influences cell function by modulating membrane fusion, vesicle trafficking, and signal transduction. These effects contribute to cellular homeostasis and function. The compound’s role in cellular processes such as membrane fusion and signal transduction provides a deeper understanding of how polyunsaturated lipids contribute to cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of 7,10,13,16-Docosatetraenoic acid, methyl ester involves its interaction with lipid membranes and proteins. It modulates membrane dynamics by affecting lipid unsaturation, which in turn influences membrane organization and function. The compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are crucial for its biochemical effects. For example, it is involved in the regulation of cell membrane fluidity and plays a vital role in several brain development processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,10,13,16-Docosatetraenoic acid, methyl ester change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is commonly used in biophysical studies involving model membranes to elucidate the impact of lipid unsaturation on membrane organization and function . The compound’s stability and degradation over time are critical for understanding its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of 7,10,13,16-Docosatetraenoic acid, methyl ester vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and homeostasis. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s effects on membrane dynamics and signaling pathways are dose-dependent, with threshold effects observed at specific dosages .

Metabolic Pathways

7,10,13,16-Docosatetraenoic acid, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound is metabolized by cells to biologically active products such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites play a role in the regulation of cellular processes and contribute to the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of 7,10,13,16-Docosatetraenoic acid, methyl ester within cells and tissues are crucial for its function. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in lipid membranes. Its distribution within cells affects its biochemical properties and interactions with other biomolecules .

Subcellular Localization

7,10,13,16-Docosatetraenoic acid, methyl ester is localized in specific subcellular compartments, where it exerts its effects on membrane dynamics and cellular processes. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function. Its subcellular localization is essential for understanding its role in cellular function and homeostasis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16-Docosatetraenoic acid, methyl ester typically involves the esterification of 7,10,13,16-Docosatetraenoic acid with methanol. This reaction is often catalyzed by acidic or basic catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 7,10,13,16-Docosatetraenoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Hydroperoxides and other oxygenated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

相似化合物的比较

- Docosahexaenoic acid (DHA)

- Eicosapentaenoic acid (EPA)

- Arachidonic acid (AA)

- Linoleic acid (LA)

Comparison: 7,10,13,16-Docosatetraenoic acid, methyl ester is unique due to its specific double bond configuration and chain length, which confer distinct biological activities compared to other PUFAs. For instance, while DHA and EPA are well-known for their anti-inflammatory properties, 7,10,13,16-Docosatetraenoic acid, methyl ester may have unique effects on cellular signaling pathways .

生物活性

7,10,13,16-Docosatetraenoic acid, methyl ester (also known as cis-7,10,13,16-docosatetraenoic acid methyl ester) is a polyunsaturated fatty acid (PUFA) that plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

- Molecular Formula : C23H38O2

- Molecular Weight : 346.547 g/mol

- CAS Number : 13487-42-8

- Density : 0.9±0.1 g/cm³

- Boiling Point : 432.1±24.0 °C at 760 mmHg

Metabolic Pathways

7,10,13,16-Docosatetraenoic acid is derived from the peroxisomal beta-oxidation of fatty acids. It can be esterified into phospholipids such as 1-acyl-sn-glycero-3-phosphocholine by microsomal enzymes. This process is crucial for maintaining membrane integrity and function in various tissues .

Anti-inflammatory Effects

Research indicates that docosatetraenoic acid derivatives exhibit anti-inflammatory properties. For example, the administration of these compounds has been shown to reduce the production of pro-inflammatory cytokines in various cell types. A study demonstrated that specific regioisomers of docosatetraenoic acid significantly reduced endoplasmic reticulum (ER) stress in human embryonic kidney cells, suggesting a protective role against cellular stress responses .

Analgesic Properties

7,10,13,16-docosatetraenoic acid has been implicated in analgesic pathways. Its metabolites may interact with pain signaling pathways to alleviate discomfort associated with inflammatory conditions . The compound’s ability to modulate pain responses highlights its potential as a therapeutic agent in pain management.

Neuroprotective Effects

The compound's derivatives have been studied for their neuroprotective effects. They may enhance neuronal survival under stress conditions and contribute to cognitive health by influencing membrane fluidity and receptor signaling in neuronal cells .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction of cytokine production | |

| Analgesic | Modulation of pain pathways | |

| Neuroprotective | Enhancement of neuronal survival |

Case Study: ER Stress Response

In a controlled laboratory setting, human embryonic kidney cells were treated with a mixture of docosatetraenoic acid regioisomers. The results indicated a significant downregulation of tunicamycin-triggered ER stress markers compared to untreated controls. This suggests that docosatetraenoic acid can mitigate cellular stress responses effectively .

Implications for Therapeutics

Given its diverse biological activities, 7,10,13,16-docosatetraenoic acid methyl ester holds promise as a therapeutic agent in treating conditions such as:

- Inflammatory diseases

- Chronic pain syndromes

- Neurodegenerative disorders

属性

IUPAC Name |

methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGHYAFHPINIHF-SHDWVJIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。